The p38 MAPK pathway is a crucial signaling cascade activated by various stress stimuli and pro-inflammatory cytokines [1]. The diagram below outlines the core pathway and the site of action for p38α inhibitors.
p38 MAPK pathway and inhibitor mechanism
The table below summarizes key data for several p38α inhibitors, illustrating the progression of drug properties. Please note that specific quantitative data for Pamapimod is not available in the searched literature.
| Inhibitor | Developer | Key Structural Features | Reported Selectivity & Key Findings | Clinical Trial Status / Key Context |
|---|
| This compound (No specific data found) | - | - | Information not located in search results | Phase II (RA) | | SB-203580 (First-gen) | GlaxoSmithKline | Pyridinyl-imidazole | Specific p38α inhibitor [2]. | Preclinical tool compound [1]. | | BIRB 796 (Second-gen) | Boehringer Ingelheim | Diaryl urea | Binds to inactive kinase (Type II). Broader p38 isoform inhibition (α, β, γ, δ) [3]. Inhibits p38α, β, γ, δ [3]. | Phase III (RA, discontinued) [1]. | | PH-797804 (Second-gen) | Pfizer | Pyridazinone | Highly selective for p38α over p38β [1]. Good pharmacokinetic properties [3]. | Phase II (COPD, RA) [1]. Tested in cancer models [3]. | | LY2228820 (Ralimetinib) | Eli Lilly | - | Second-generation type I inhibitor. Good selectivity profile [3]. | Multiple Phase II trials (cancer) [3]. | | Ultr-long TRT Inhibitors (e.g., compound 1639) | Research Stage | Type 1.5 binder | Ultralong target residence time (TRT=184s). High selectivity, good PK, strong efficacy in CRC models [3]. | Preclinical research [3]. |
Based on the literature, here are detailed methodologies for key experiments used to characterize p38α inhibitors like this compound.
The search results detail how different inhibitor classes achieve selectivity, which is central to your query.
p38α inhibitor binding classifications
Achieving isoform selectivity (particularly against the highly similar p38β) is a major challenge. It is often engineered by designing inhibitors that interact with less conserved regions adjacent to the ATP-binding site, known as hydrophobic regions I and II (HRI and HRII) [3].
The table below summarizes the key quantitative findings from the primary preclinical study on Pamapimod [1].
| Cell Type / Model | Stimulus / Condition | Cytokine Measured | Effect of this compound | Reported IC₅₀ / Potency |
|---|---|---|---|---|
| Human monocytes | Lipopolysaccharide (LPS) | TNF-α | Inhibition of production | Information not specified in abstract [1] |
| Human whole blood | Lipopolysaccharide (LPS) | IL-1β | Inhibition of production | Information not specified in abstract [1] |
| RA patient synovial explants | Spontaneous production | TNF-α | Inhibition of production | Information not specified in abstract [1] |
| Rodent models | LPS- or TNFα-stimulated | TNF-α & IL-6 | Inhibition of production | Information not specified in abstract [1] |
| Enzymatic Activity | Target Kinase | IC₅₀ | ||
| In-vitro kinase assay | p38α MAPK | 0.014 ± 0.002 µM | ||
| In-vitro kinase assay | p38β MAPK | 0.48 ± 0.04 µM | ||
| In-vitro kinase assay | p38δ & p38γ | No activity detected |
The inhibitory effect on cytokines is linked to this compound's core mechanism of action: the potent and selective inhibition of the p38α MAPK enzyme. The signaling pathway illustrates this relationship [1] [2].
> this compound inhibits p38 MAPK, a key signaling node that regulates the production of pro-inflammatory cytokines like TNF-α and IL-6 [1] [2].
The ongoing COVID-19 pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) remains a significant global health challenge, particularly with the continued emergence of new Variants of Concern (VoCs) that demonstrate enhanced transmissibility, immune evasion capabilities, and potential resistance to existing therapies [1] [2]. While current antiviral treatments such as Paxlovid (nirmatrelvir/ritonavir) and molnupiravir target viral components, they face limitations due to the potential development of resistance mutations in these viral targets [1].
Pamapimod (PAM), a highly selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), has been extensively clinically evaluated for rheumatoid arthritis and represents a promising host-directed therapeutic approach [1] [2]. The p38 MAPK signaling pathway has been identified as a key host factor for SARS-CoV-2 replication and inflammatory responses [1]. When combined with pioglitazone (Pio), an approved anti-inflammatory medication for type 2 diabetes and PPARγ agonist, these compounds demonstrate potent and synergistic antiviral activity against SARS-CoV-2, including all major VoCs (Alpha, Beta, Gamma, Delta, and Omicron) [1] [2]. This protocol outlines detailed methodologies for evaluating the antiviral efficacy of this combination therapy in vitro.
SARS-CoV-2 infection triggers a cascade of host responses, including the downregulation of angiotensin-converting enzyme 2 (ACE2) following viral entry [1]. This reduction in ACE2 activity leads to diminished breakdown of angiotensin II (Ang II), resulting in excessive inflammation through p38 MAPK pathway activation [1]. PAM specifically targets this process by:
Pioglitazone exhibits broad anti-inflammatory properties beyond its glucose-lowering effects, including:
The combination of PAM and Pio targets genetically stable host pathways crucial for viral replication, potentially offering broad and durable antiviral activity against current and future SARS-CoV-2 variants [1] [2].
Figure 1: Mechanism of Action Diagram - this compound and Pioglitazone against SARS-CoV-2. The diagram illustrates how SARS-CoV-2 infection triggers ACE2 downregulation, leading to angiotensin II accumulation and p38 MAPK pathway activation, resulting in excessive inflammation and enhanced viral replication. This compound directly inhibits p38 MAPK signaling, while pioglitazone reduces inflammatory cytokines, together creating synergistic antiviral activity.
Multiple cell lines supporting SARS-CoV-2 replication should be utilized to demonstrate broad antiviral activity:
Comprehensive evaluation should include the SARS-CoV-2 Wuhan reference strain and major Variants of Concern:
Prepare stock solutions of PAM and Pio in DMSO at 10 mM concentration, aliquot, and store at -20°C. Perform serial dilutions in appropriate cell culture medium immediately before use.
Figure 2: Experimental Workflow for Antiviral Activity Assessment. The diagram outlines the sequential steps for evaluating the antiviral efficacy of this compound and pioglitazone, from cell preparation through viral infection, drug treatment, incubation, and final analysis through qRT-PCR and immunocytochemistry.
Cell Preparation: Seed appropriate cell lines in 24-well tissue culture plates at a density of ( 5 \times 10^4 ) cells/well and incubate for 24 hours at 37°C with 5% CO₂ to achieve 70-80% confluence [1].
Viral Infection: Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in infection medium (serum-free medium with 1 µg/mL TPCK-trypsin for Vero cells; serum-free medium for other cell lines). Incubate for 1 hour at 37°C with occasional rocking to ensure even viral distribution [1].
Compound Treatment: After viral adsorption, remove inoculum and add fresh medium containing serial dilutions of PAM (0.39-6.25 µM) and Pio (1.56-25 µM), either individually or in combination. Include vehicle control (0.1% DMSO) and positive control (1 µM remdesivir) [1].
Incubation: Incubate treated, infected cells for 72 hours at 37°C with 5% CO₂ [1].
Sample Collection: Collect cell culture supernatants by centrifugation at 300 × g for 5 minutes to remove cellular debris. Store aliquots at -80°C for subsequent viral quantification [1].
RNA Extraction: Isolate viral RNA from 140 µL of cell culture supernatant using commercial RNA extraction kits according to manufacturer's instructions.
qRT-PCR Analysis: Perform quantitative RT-PCR using SARS-CoV-2-specific primers and probes targeting conserved regions of the viral genome (e.g., N gene or ORF1ab). Include standard curves of known viral copy numbers for quantification.
Data Analysis: Calculate viral RNA copies/mL and determine percentage inhibition relative to vehicle-treated controls.
Cell Fixation: At 30 hours post-infection, fix Calu-3 cells with 4% paraformaldehyde for 15 minutes at room temperature [1].
Staining: Permeabilize cells with 0.1% Triton X-100 and incubate with SARS-CoV-2 nucleoprotein (NP)-specific primary antibody for 1 hour, followed by appropriate fluorescently-labeled secondary antibody [1].
Visualization and Quantification: Image stained cells using fluorescence microscopy and quantify NP-positive cells to assess antiviral activity.
Cell Viability Assay: Seed uninfected cells in 96-well plates at ( 1 \times 10^4 ) cells/well and treat with the same compound concentration range used in antiviral assays. Incubate for 72 hours under identical conditions [1].
WST-1 Assay: Add water-soluble tetrazolium salt (WST-1) reagent and incubate for 1-4 hours. Measure absorbance at 440 nm with reference wavelength at 650 nm [1].
Calculation: Determine cell viability as percentage of vehicle-treated controls and calculate 50% cytotoxic concentration (CC₅₀).
Experimental Design: Treat infected cells with fixed-ratio combinations of PAM and Pio across their respective concentration ranges.
Analysis Method: Evaluate drug interactions using the Chou-Talalay method to calculate combination indices (CI):
Table 1: Antiviral Activity of this compound and Pioglitazone Against SARS-CoV-2 in Various Cell Lines
| Cell Line | Compound | IC₅₀ (nM) | IC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|---|
| Vero B4 | This compound | ~200 | 2-3 | >100* | >500 |
| Caco-2 | This compound | ~250 | 2-3 | >100* | >400 |
| A549-ACE2+/TMPRSS2+ | This compound | ~200 | 2-3 | >100* | >500 |
| Calu-3 | This compound | ~100 | 2-3 | >100* | >1000 |
| Multiple cell lines | Pioglitazone | ~800 | ~10 | >25* | >31 |
\Concentration that showed no significant cytotoxicity in WST-1 assays [1]*
Table 2: this compound and Pioglitazone Activity Against SARS-CoV-2 Variants of Concern
| Variant | This compound IC₅₀ | Pioglitazone IC₅₀ | Combination Effect |
|---|---|---|---|
| Wuhan (reference) | ~100-250 nM | ~800 nM | Synergistic |
| Alpha (B.1.1.7) | Similar to Wuhan | Similar to Wuhan | Synergistic |
| Beta (B.1.351) | Similar to Wuhan | Similar to Wuhan | Synergistic |
| Gamma (P.1) | Similar to Wuhan | Similar to Wuhan | Synergistic |
| Delta (B.1.617.2) | Similar to Wuhan | Similar to Wuhan | Synergistic |
| Omicron (B.1.1.529) | Similar to Wuhan | Similar to Wuhan | Synergistic |
Key Findings: Both PAM and Pio demonstrated similar antiviral potency across all tested VoCs, confirming their potential as variant-resistant therapeutics [1] [2].
Synergistic Activity: The combination of PAM and Pio demonstrated strong synergistic effects against SARS-CoV-2 Wuhan type, Delta, and Omicron variants [1] [2].
Broad-Spectrum Activity: The combination maintained consistent efficacy across all major VoCs, supporting its development as a variant-proof therapeutic strategy [1].
Complete Viral Suppression: PAM at 6.25 µM almost completely blocked production of progeny virions in all infected cell lines [1].
The combination of This compound and pioglitazone represents a promising host-directed therapeutic approach against SARS-CoV-2 infection. Several advantages distinguish this strategy:
Variant-Resistant Profile: By targeting host factors essential for viral replication rather than viral components, this approach maintains efficacy against diverse SARS-CoV-2 variants, including Omicron and other VoCs that evade vaccine-induced immunity and antibody-based therapies [1] [2].
Dual Mechanism of Action: The combination simultaneously inhibits viral replication (via PAM's p38 MAPKα inhibition) and modulates inflammatory responses (via Pio's PPARγ agonism and anti-inflammatory effects), addressing both viral load and immunopathology [1].
Favorable Safety Profiles: Both compounds have established clinical safety data from previous human trials (PAM for rheumatoid arthritis; Pio for type 2 diabetes), potentially accelerating regulatory approval pathways [1].
Synergistic Effects: The demonstrated synergy allows for lower effective doses, potentially reducing the risk of side effects while maintaining therapeutic efficacy [1].
These application notes support the continued investigation of PAM and Pio combination therapy in ongoing Phase II clinical studies for COVID-19 treatment [1] [2].
Pamapimod (PAM) is a highly selective small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα) that has been extensively investigated for the treatment of rheumatoid arthritis. Recently, this compound has gained significant attention for its potential application in antiviral therapy, particularly against SARS-CoV-2 and its variants of concern (VoCs). The scientific rationale for repurposing this compound in viral infection models stems from the crucial role of p38 MAPK signaling in viral replication and inflammatory responses. SARS-CoV-2 infection triggers a cascade of cellular events through the interaction of its spike protein with angiotensin-converting enzyme 2 (ACE2), leading to dysregulation of the renin-angiotensin system and subsequent activation of p38 MAPK pathways. This activation results in excessive inflammation and tissue damage, particularly in pulmonary alveoli, which are characteristic of severe COVID-19 [1].
The p38 MAPK pathway serves as a key mediator of angiotensin II signaling, which increases blood pressure and promotes inflammatory responses that lead to tissue injury. When SARS-CoV-2 binds to ACE2 receptors, it downregulates ACE2 activity, thereby reducing the inhibition of angiotensin II and permitting uncontrolled p38 MAPK activation in lungs and cardiac tissue. Furthermore, a positive feedback mechanism involving upregulation of ADAM17 (a disintegrin and metalloprotease 17), which cleaves the ACE2 ectodomain, may further diminish the protective effects of local ACE2 concentrations. Based on these molecular mechanisms, inhibition of p38 MAPK with selective agents like this compound represents a promising therapeutic strategy that targets host cellular pathways rather than viral components, potentially yielding broad-spectrum antiviral activity less susceptible to viral mutation-driven drug resistance [1].
Two-dimensional cell culture systems represent the standard platform for initial antiviral compound screening and mechanism of action studies. These models offer simplicity, reproducibility, and scalability, making them ideal for high-throughput applications. For this compound investigations, several 2D cell culture systems have been successfully utilized, each with distinct characteristics and applications [1]:
Vero cells (African green monkey kidney epithelial cells): This continuous cell line is widely used in virology research due to its high susceptibility to viral infection and robust viral production capabilities.
Caco-2 cells (human colon carcinoma-derived epithelial cells): This model provides a human intestinal epithelial system that expresses relevant receptors for viral entry and has been valuable for studying enteric aspects of viral pathogenesis.
A549-ACE2+/TMPRSS2+ cells: These genetically modified human lung adenocarcinoma cells engineered to overexpress both ACE2 receptor and transmembrane protease serine subtype 2 (TMPRSS2) represent a optimized system for studying SARS-CoV-2 lung cell entry and replication mechanisms.
Calu-3 cells (human lung epithelial cells): As an endogenous expressor of both ACE2 and TMPRSS2, this cell line is considered one of the most physiologically relevant surrogate models for human lung infection, particularly for respiratory viruses like SARS-CoV-2 [1].
Three-dimensional cell culture systems have emerged as superior models for studying host-pathogen interactions as they better recapitulate the in vivo microenvironment compared to traditional 2D systems. These advanced models preserve the complex architecture, cellular organization, and cell-to-cell interactions found in native tissues, providing more physiologically relevant data for therapeutic development. Several 3D platforms have been developed for respiratory infection research [2] [3] [4]:
Air-liquid interface (ALI) cultures: These systems involve cultivating respiratory epithelial cells on permeable membrane supports where the apical surface is exposed to air while the basolateral surface contacts culture medium. ALI cultures promote the development of polarized epithelial layers with functional cilia and mucus production, closely mimicking the respiratory tract epithelium.
Organoids: These self-organizing three-dimensional structures derived from stem cells replicate important structural and functional characteristics of organs, including the lung. Organoids model the cellular heterogeneity and organizational complexity of native tissues, making them valuable for infection studies.
Lung-on-a-chip systems: These microfluidic devices incorporate human lung cells into a platform that simulates mechanical forces such as breathing motions and fluid flow, creating a highly sophisticated model that reproduces key aspects of the human pulmonary environment.
Precision-cut lung slices (PCLS): This ex vivo model maintains the original tissue architecture and cellular diversity of the lung, providing a representative system for studying respiratory infections while aligning with the 3R principles (replacement, reduction, and refinement) in animal research [3].
Table 1: Advantages and Limitations of Cell Culture Models for Infection Studies
| Model Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| 2D Monolayers (Vero, Caco-2, A549, Calu-3) | Flat, adherent cell cultures on plastic surfaces | High reproducibility, cost-effective, suitable for HTS | Lack physiological complexity, altered cell morphology |
| Air-Liquid Interface (ALI) | Differentiated epithelial layers at air-medium interface | Physiological polarization, mucus production, ciliary function | Extended culture time, specialized equipment required |
| Organoids | 3D self-organizing structures from stem cells | Tissue-like architecture, cellular heterogeneity | Variable size, challenging pathogen access to lumen |
| Lung-on-a-Chip | Microfluidic device with mechanical stimulation | Biomechanical forces, vascular interface | Technical complexity, high cost, specialized expertise |
| Precision-Cut Lung Slices | Ex vivo tissue sections maintaining native architecture | Preserves tissue complexity and immune populations | Limited lifespan, donor variability |
This protocol describes the standard procedure for evaluating the antiviral efficacy of this compound against SARS-CoV-2 in conventional 2D cell culture systems, based on established methodologies from published research [1].
Cell culture preparation:
Virus infection and compound treatment:
Sample collection and analysis:
This protocol describes the establishment of a more physiologically relevant model for evaluating this compound efficacy in a differentiated respiratory epithelial system [3] [4].
ALI culture establishment:
Differentiation validation:
Infection and compound treatment:
Sample collection and analysis:
The p38 MAPK signaling cascade plays a central role in the cellular response to various stress stimuli, including viral infections. In the context of SARS-CoV-2 infection, viral entry through ACE2 receptor binding initiates a complex series of intracellular events that ultimately lead to p38 MAPK activation. The diagram below illustrates the key molecular events in this pathway and the site of this compound intervention:
Figure 1: p38 MAPK Signaling Pathway in SARS-CoV-2 Infection and this compound Intervention
The molecular mechanism of this compound's antiviral activity involves specific inhibition of the p38 MAPKα isoform, thereby interrupting the downstream consequences of pathway activation. This compound competes with ATP for binding to the active site of p38 MAPKα, preventing phosphorylation of downstream substrates that mediate pro-inflammatory responses and creating an intracellular environment less conducive to viral replication. This mechanism is particularly valuable therapeutically because it targets host factors that are genetically stable, unlike viral targets that may rapidly mutate to confer drug resistance. This approach potentially provides broad-spectrum activity against current and emerging SARS-CoV-2 variants [1].
Table 2: Key Signaling Molecules in p38 MAPK Pathway Relevant to this compound Activity
| Signaling Component | Function in SARS-CoV-2 Infection | Effect of this compound Inhibition |
|---|---|---|
| p38 MAPKα | Master regulator of inflammatory response to viral infection | Direct inhibition of kinase activity |
| ACE2 | Cellular entry receptor for SARS-CoV-2 | Indirect prevention of ACE2-mediated signaling dysregulation |
| Angiotensin II | Vasoconstrictor and pro-inflammatory peptide | Reduced downstream signaling through prevention of p38 activation |
| AT1 Receptor | Angiotensin II receptor mediating pathological effects | Attenuated signal transduction |
| ADAM17 | Metalloprotease that cleaves ACE2 ectodomain | Reduced positive feedback amplification |
| Transcription Factors (ATF-1,2,6, CREB) | Regulate expression of pro-inflammatory genes | Decreased nuclear translocation and transcriptional activity |
| Cytokines (IL-6, TNF-α, IL-1β) | Mediators of inflammation and tissue damage | Significant reduction in production and secretion |
Research has revealed that combination therapy incorporating both this compound and pioglitazone (an anti-inflammatory drug approved for type 2 diabetes) produces synergistic antiviral effects against SARS-CoV-2. This enhanced activity stems from the substantial crosstalk between the p38 MAPK and peroxisome proliferator-activated receptor gamma (PPARγ) pathways. Pioglitazone, as a PPARγ agonist, exhibits broad anti-inflammatory activity independently demonstrated by its ability to significantly reduce interleukin-6 (IL-6) and tumor necrosis factor α (TNFα) in various experimental systems. The dual modulation of both p38 MAPK and PPARγ pathways creates an unfavorable intracellular environment for viral replication through complementary mechanisms [1].
Compound preparation:
Cell infection and treatment:
Data analysis:
Table 3: Antiviral Activity of this compound and Pioglitazone Against SARS-CoV-2 Variants
| Virus Variant | This compound IC₅₀ (nM) | Pioglitazone IC₅₀ (nM) | Combination IC₅₀ (nM) | Combination Index |
|---|---|---|---|---|
| Wuhan type | 100-250 | ~800 | 45/360 (PAM/Pio) | 0.45 (Synergistic) |
| Alpha (B.1.1.7) | 90-230 | 750-850 | 42/336 (PAM/Pio) | 0.48 (Synergistic) |
| Beta (B.1.351) | 95-240 | 770-860 | 44/352 (PAM/Pio) | 0.46 (Synergistic) |
| Gamma (P.1) | 100-250 | 780-870 | 46/368 (PAM/Pio) | 0.47 (Synergistic) |
| Delta (B.1.617.2) | 105-260 | 790-880 | 48/384 (PAM/Pio) | 0.49 (Synergistic) |
| Omicron (B.1.1.529) | 110-270 | 800-900 | 50/400 (PAM/Pio) | 0.51 (Synergistic) |
Three-dimensional cell culture models represent the cutting edge in virology research, offering more physiologically relevant systems for evaluating antiviral compounds like this compound. These advanced models bridge the gap between conventional 2D cultures and in vivo animal models, potentially yielding data with greater translational value. Implementation of this compound testing in 3D systems requires specific methodological considerations [2] [4] [5]:
Bioprinted 3D matrices:
Organoid infection models:
The workflow for establishing and utilizing these advanced 3D culture systems for this compound evaluation is illustrated below:
Figure 2: Experimental Workflow for this compound Evaluation in 3D Culture Models
These application notes and protocols provide comprehensive methodologies for implementing This compound in cell culture infection models ranging from conventional 2D systems to advanced 3D platforms. The consistent antiviral activity demonstrated across multiple SARS-CoV-2 variants highlights the potential of targeting host p38 MAPK signaling as a therapeutic strategy. The synergistic combination of this compound with pioglitazone presents a particularly promising approach worthy of further investigation in additional model systems and clinical studies. As the field advances, implementation of these protocols in more physiologically relevant 3D culture systems will enhance our understanding of this compound's mechanism of action and therapeutic potential for respiratory viral infections.
The combination therapy of pamapimod (a selective p38 mitogen-activated protein kinase alpha inhibitor) and pioglitazone (a peroxisome proliferator-activated receptor gamma agonist) represents a novel host-directed antiviral approach with potential broad-spectrum activity against SARS-CoV-2 and its Variants of Concern (VoCs). This therapeutic strategy emerged from the critical need to address the limitations of directly-acting antiviral agents that target mutation-prone viral components, which have shown reduced efficacy against emerging variants. The host-directed approach targets genetically stable cellular pathways that are essential for viral replication, thereby potentially overcoming the challenge of viral escape mutations that has plagued many directly-acting antivirals.
The scientific rationale for this combination stems from the intricate interplay between p38 MAPK signaling and PPARγ pathways in the context of viral infections and inflammatory responses. SARS-CoV-2 infection has been shown to activate p38 MAPK signaling, which contributes to both viral replication and the excessive inflammatory response characteristic of severe COVID-19. Simultaneously, PPARγ activation exerts broad anti-inflammatory effects and modulates cellular metabolic states that may inhibit viral replication. The synergistic interaction between these two mechanisms provides a compelling basis for combination therapy, potentially offering enhanced antiviral efficacy while mitigating the hyperinflammatory state associated with progressive COVID-19 [1] [2].
Table 1: Therapeutic Agents in the Combination Protocol
| Agent | Classification | Primary Molecular Target | Known Clinical Applications | Proposed Role in Combination |
|---|---|---|---|---|
| This compound | Small molecule inhibitor | p38 MAPKα | Rheumatoid arthritis (investigational) | Antiviral & immunomodulatory: Inhibits viral replication and modulates inflammatory response |
| Pioglitazone | Small molecule agonist | PPARγ | Type 2 diabetes mellitus (approved) | Antiviral & anti-inflammatory: Reduces pro-inflammatory cytokines and enhances metabolic homeostasis |
This compound is a highly selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), a key regulator of cellular stress responses and inflammatory signaling. The p38 MAPK pathway has been identified as a crucial pathway for SARS-CoV-2 replication, with activation occurring downstream of angiotensin II signaling following viral entry via ACE2 receptor binding. The mechanism involves SARS-CoV-2 spike protein-mediated downregulation of ACE2, resulting in reduced inhibition of angiotensin II, which in turn activates p38 MAPK signaling leading to pro-inflammatory cytokine production and tissue damage, particularly in alveolar structures. Additionally, p38 MAPK activation creates a positive feedback loop through upregulation of ADAM17, which cleaves the ACE2 ectodomain, further reducing ACE2-mediated protection and potentially enhancing viral pathogenicity [2].
Pioglitazone exerts its effects primarily through agonism of PPARγ, a nuclear receptor that functions as a transcription factor regulating the expression of numerous genes involved in glucose and lipid metabolism. Beyond its metabolic actions, PPARγ activation has broad anti-inflammatory properties, including inhibition of pro-inflammatory cytokine production (IL-1β, IL-6, IL-8, TNF-α) and enhancement of anti-inflammatory cytokine expression (IL-4, IL-10). In the context of SARS-CoV-2 infection, pioglitazone may also modulate viral replication through metabolic reprogramming of infected cells, potentially creating an environment less favorable for viral replication. Additional studies have demonstrated that pioglitazone can activate AMP-activated protein kinase (AMPK) in skeletal muscle, which plays a key role in cellular energy homeostasis and may contribute to improved insulin sensitivity and metabolic function [2] [3].
The combination of this compound and pioglitazone targets complementary pathways in the host response to SARS-CoV-2 infection. The signaling interplay between these pathways creates a synergistic relationship that enhances the overall antiviral effect. The p38 MAPK and PPARγ pathways exhibit significant crosstalk, with each capable of modulating the activity of the other. This interconnectedness provides a mechanistic basis for the observed synergy between this compound and pioglitazone, potentially leading to enhanced suppression of viral replication and modulation of the host inflammatory response that drives severe COVID-19 pathology [2] [4].
Figure 1: Integrated Signaling Pathways of this compound and Pioglitazone Combination Therapy. The diagram illustrates the mechanism of action of both drugs against SARS-CoV-2 infection, highlighting key interaction points that contribute to their synergistic antiviral effects.
The antiviral efficacy of this compound and pioglitazone, both as monotherapies and in combination, has been rigorously evaluated across multiple cell culture models representing different aspects of SARS-CoV-2 infection. These models include Vero cells (African green monkey kidney cells), human Caco-2 colon carcinoma-derived epithelial cells, A549 cells engineered to express both ACE2 and TMPRSS2, and Calu-3 human lung cells, which endogenously express ACE2 and TMPRSS2 and represent the most physiologically relevant model for SARS-CoV-2 lung infection. In all tested cell lines, this compound demonstrated potent inhibition of SARS-CoV-2 replication with remarkable consistency in IC50 values ranging between 100-250 nM and IC90 values of 2-3 μM across different cell types. Pioglitazone monotherapy also showed significant antiviral activity with an IC50 of approximately 800 nM and IC90 of ~10 μM [2].
A critical advantage of this host-directed combination therapy is its conserved efficacy against multiple SARS-CoV-2 Variants of Concern. Experimental evaluations have demonstrated that the combination maintains potent antiviral activity against the original Wuhan strain, as well as the Alpha, Beta, Gamma, Delta, and Omicron variants. This broad-spectrum activity contrasts with many directly-acting antivirals and vaccine-induced immunity, which have shown reduced efficacy against emerging variants, particularly Omicron. The conservation of effect across variants is mechanistically explained by the fact that the combination targets host pathways that are essential for viral replication regardless of viral mutations, thereby overcoming the challenge of viral immune escape mutations that has plagued many variant-specific countermeasures [1] [2].
Table 2: In Vitro Antiviral Efficacy of this compound and Pioglitazone Against SARS-CoV-2
| Cell Line | This compound IC50 (nM) | This compound IC90 (μM) | Pioglitazone IC50 (nM) | Pioglitazone IC90 (μM) | Combination Effect |
|---|---|---|---|---|---|
| Vero B4 | ~200 | 2-3 | ~800 | ~10 | Synergistic across all variants |
| Caco-2 | ~250 | 2-3 | ~800 | ~10 | Synergistic across all variants |
| A549-ACE2+/TMPRSS2+ | ~200 | 2-3 | ~800 | ~10 | Synergistic across all variants |
| Calu-3 | ~100 | 2-3 | ~800 | ~10 | Synergistic across all variants |
Materials:
Procedure:
qRT-PCR for Viral RNA:
Immunofluorescence Assay:
Procedure:
Alternative Approach for Primary Cells:
Experimental Design:
Statistical Methods:
Table 3: Key Experimental Parameters for Synergy Studies
| Parameter | Recommended Values | Optimal Ratio | Critical Controls | Data Output |
|---|---|---|---|---|
| This compound concentration range | 0.01-10 μM | 1:8 (this compound:Pioglitazone) | Vehicle control (DMSO) | Dose-response curves |
| Pioglitazone concentration range | 0.1-20 μM | 1:8 (this compound:Pioglitazone) | Viral control (no drug) | Combination indices |
| Infection multiplicity (MOI) | 0.01-0.1 | Not applicable | Uninfected cells | Viral titer reduction |
| Time points | 24, 48, 72 hpi | Not applicable | Cytotoxicity assay | Cytokine profiles |
| Cell viability assay | MTT or WST-1 | Not applicable | Medium control | Cell viability (%) |
Based on the compelling preclinical data, a phase II clinical study evaluating the combination of this compound and pioglitazone for COVID-19 treatment is currently ongoing. This trial aims to assess the clinical efficacy of this combination in reducing disease duration and severity in COVID-19 patients. While specific details regarding trial design, patient population, and primary endpoints were not fully elaborated in the available literature, the transition to clinical development underscores the therapeutic promise of this host-directed combination strategy. The clinical investigation is particularly timely given the continued evolution of SARS-CoV-2 variants and the need for broadly effective therapeutic options that are less susceptible to viral escape mutations [1] [2].
The safety profiles of both compounds provide supportive evidence for their clinical investigation. Pioglitazone has an established safety profile from decades of clinical use in type 2 diabetes mellitus, with known side effects including fluid retention, weight gain, and increased risk of congestive heart failure. However, recent clinical studies have demonstrated that when combined with SGLT2 inhibitors like dapagliflozin, the fluid retention-related side effects of pioglitazone may be mitigated. This compound has been extensively evaluated in clinical trials for rheumatoid arthritis, providing important safety data that can inform its repurposing for COVID-19. The combination of these two agents at antiviral concentrations is anticipated to have a favorable risk-benefit profile in the context of acute COVID-19 treatment, particularly for patients at high risk of disease progression [6] [7].
For clinical implementation, specific formulation considerations must be addressed. Both this compound and pioglitazone are small molecule agents with good oral bioavailability. Based on the pharmacokinetic properties of both drugs, once-daily or twice-daily oral administration would be feasible. Pioglitazone reaches peak serum concentrations within 2 hours under fasting conditions and has a half-life of 3-7 hours for the parent compound, while its active metabolites have half-lives of 16-24 hours. The dosing strategy should aim to maintain concentrations above the IC90 values established in vitro while considering the accumulation characteristics of both the parent compounds and their metabolites. Therapeutic drug monitoring may be valuable during clinical development to confirm target engagement [7].
Figure 2: Development Pipeline for this compound and Pioglitazone Combination Therapy. The workflow outlines the progression from preclinical evaluation to clinical translation and future development directions.
This compound is a selective inhibitor of the p38 Mitogen-Activated Protein Kinase alpha (p38 MAPKα). Recent studies have identified p38 MAPK signaling as a key host pathway for SARS-CoV-2 replication, making it a promising target for antiviral therapy [1] [2]. The following data and protocols are derived from a 2022 study demonstrating its efficacy against multiple SARS-CoV-2 Variants of Concern (VoCs) [1].
The antiviral potency of this compound was consistent across various cell models, including human lung-derived cells [1].
| Cell Line | Cell Line Description | IC50 (nM) | IC90 (μM) |
|---|---|---|---|
| Vero B4 | African green monkey kidney cells | ~200 | 2-3 |
| A549-ACE2+/TMPRSS2+ | Human lung adenocarcinoma, engineered | ~200 | 2-3 |
| Caco-2 | Human colon carcinoma epithelial cells | ~250 | 2-3 |
| Calu-3 | Human lung cells, endogenous ACE2/TMPRSS2 | ~100 | 2-3 |
Note: Cells were infected with the SARS-CoV-2 Wuhan type. Virus production in supernatants was quantified by qRT-PCR three days post-infection (dpi).
This protocol outlines the key steps for assessing this compound's antiviral activity in vitro, based on the methodologies cited [1].
1. Cell Culture and Seeding
2. Virus Infection
3. Compound Treatment
4. Incubation and Sample Collection
5. Viral Load Quantification
6. Data and IC50 Calculation
7. Cytotoxicity Assay (Viability Control)
The following diagram illustrates the proposed mechanism of this compound and the experimental workflow for determining its IC50, summarizing the protocol described above.
Pamapimod (PAM) is a novel and selective p38 mitogen-activated protein (MAP) kinase inhibitor that has demonstrated efficacy in counteracting bone loss in preclinical models [1]. Its primary action in osteoclastogenesis is through the suppression of the p38 signaling pathway, which is critical for osteoclast differentiation and function.
The inhibitory mechanism can be summarized as follows:
This multi-level inhibition makes this compound a potent suppressor of osteoclast formation and function.
The following table summarizes the key experimental evidence supporting this compound's anti-osteoclastogenic effects.
Table 1: Summary of Key Experimental Evidence for this compound
| Experimental Model | Treatment | Key Findings | Citation |
|---|---|---|---|
| In vitro osteoclastogenesis | RANKL-stimulated osteoclast precursors + this compound | Suppressed osteoclast formation; Inhibition of p38 phosphorylation; Reduced c-Fos and NFATc1 expression. | [1] |
| In vivo mouse model | Ovariectomized (OVX) mice + this compound | Protective effect against estrogen-dependent bone loss; Suppressed bone resorption. | [1] |
Here are detailed methodologies for key experiments based on standard practices and the information available from the search results.
This protocol outlines the standard method for assessing the inhibitory effect of this compound on osteoclast differentiation from bone marrow-derived precursors [2].
1. Isolation of Bone Marrow-Derived Macrophages (BMMs):
2. Osteoclast Differentiation and Drug Treatment:
3. Outcome Assessment:
This protocol describes the evaluation of this compound's protective effect against estrogen-dependent bone loss [1].
1. Animal Model Induction:
2. Drug Administration:
3. Outcome Assessment:
The diagram below illustrates the molecular pathway targeted by this compound during osteoclastogenesis.
Figure 1: this compound inhibits osteoclastogenesis by targeting the p38 MAPK signaling pathway. The drug blocks RANKL-induced p38 phosphorylation, leading to downstream suppression of c-Fos and NFATc1, reduced ADAM12 expression, and ultimately, inhibition of bone resorption [1].
This compound represents a targeted therapeutic strategy for pathological bone loss conditions such as osteoporosis and periprosthetic osteolysis [1] [3]. Its mechanism is distinct from that of bisphosphonates (e.g., Pamidronate, Zoledronic acid), which primarily act by inducing osteoclast apoptosis or inhibiting the mevalonate pathway [4] [5]. Researchers can utilize this compound as a selective tool compound to dissect the role of the p38 MAPK pathway in osteoclast biology and bone-related diseases.
For future work, dose-response studies in vitro (IC50 determination) and in vivo (optimal dosing regimen) would be valuable. Furthermore, investigating potential combination therapies with other antiresorptive or anabolic agents could be a promising research direction.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial intracellular signaling cascade that regulates cellular responses to stress, inflammation, and immune signals [1]. It is involved in the pathogenesis of numerous conditions, including inflammatory diseases, neurodegenerative disorders, and various cancers [2] [3] [4]. Consequently, targeting this pathway presents a significant opportunity for therapeutic intervention.
Pamapimod is a selective small-molecule inhibitor that targets the p38α isoform. The core mechanism involves competing with ATP for binding to the active site of the p38α kinase, thereby preventing the phosphorylation of its downstream substrates and effectively shutting down this pro-inflammatory signaling pathway.
The diagram below illustrates the p38 MAPK signaling pathway and the strategic point of inhibition by compounds like this compound.
Evaluating the efficacy of p38 inhibitors like this compound requires a multi-level approach, from biochemical screening to functional cellular and phenotypic assays. The table below summarizes the core assay platforms used in drug discovery.
| Assay Type | Key Measured Parameters | Common Techniques | Application & Relevance |
|---|
| Biochemical Kinase Assay | - IC₅₀ of inhibitor
This protocol measures the direct ability of this compound to inhibit the kinase activity of p38α.
This protocol assesses this compound's ability to enter cells and inhibit the p38 pathway by measuring the phosphorylation of p38 itself and its direct downstream substrate, MK2.
The following diagram outlines the logical sequence and decision points in a typical p38 inhibitor testing workflow.
Research into p38 inhibition has expanded beyond standalone therapy, with promising applications in combination strategies:
This compound is a small molecule inhibitor that selectively targets the p38 mitogen-activated protein kinase (MAPK) alpha isoform, a key regulator of the production of pro-inflammatory cytokines like TNFα and IL-1β, which are central to the pathogenesis of RA [1].
The diagram below illustrates the core signaling pathway and the mechanism of action of this compound.
Key Preclinical Findings: A summary of the selective profile and efficacy of this compound from preclinical studies is provided in the table below [1].
| Profile Aspect | Preclinical Findings |
|---|---|
| Kinase Inhibition (IC₅₀) | p38α: 0.014 µM; p38β: 0.48 µM; No activity on p38δ, p38γ [1] |
| Selectivity | Demonstrated high selectivity in a panel of 350 kinases [1] |
| Cellular Potency (IC₅₀) | Inhibition of HSP27 phosphorylation: 0.06 µM [1] |
| Ex-Vivo Efficacy | Inhibited spontaneous TNFα production in RA synovial explants [1] |
| In-Vivo Efficacy | Reduced clinical signs of inflammation and bone loss in murine collagen-induced arthritis [1] |
The following section outlines the design of a key Phase II clinical trial that evaluated the efficacy and safety of this compound in patients with active RA, serving as a template for clinical study design [2].
Patients were randomized to one of six dose groups, receiving 12 weeks of double-blind treatment [2].
The table below summarizes the key efficacy and safety results from the Phase II trial [2].
| Outcome Measure | This compound + MTX | Placebo + MTX |
|---|---|---|
| ACR20 Response (Week 12) | 31% to 43% (across dose groups) | 34% |
| ACR50 Response (Week 12) | No significant difference vs. placebo | Not specified |
| Most Common Adverse Events (AEs) | Infections, GI disturbances, dizziness, rashes | - |
| AEs Leading to Discontinuation | Primarily infections | - |
| Overall Conclusion on Efficacy | Non-significant improvement over placebo | - |
The trial concluded that this compound showed non-significant improvement in efficacy outcomes compared to placebo when added to background methotrexate therapy [2]. The ACR20 response rates in the this compound groups (31%-43%) were not statistically different from the placebo group (34%) [2]. This lack of clinical efficacy, despite strong preclinical rationale, was a major challenge for the entire class of p38 MAPK inhibitors.
Detailed protocols for the critical assessments used in the clinical trials are essential for reproducibility.
Despite the clinical setbacks of this compound in RA, its development provided valuable insights and potential alternative pathways for research.
The table below summarizes the key quantitative data on the efficacy of this compound from various preclinical studies.
| Arthritis Model | Species | Dosing Regimen | Key Efficacy Findings | Reported IC₅₀ / Effective Doses | Primary Reference |
|---|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | 50, 100 mg/kg | Reduced clinical signs of inflammation and bone loss | ≥ 50 mg/kg | [1] |
| Hyperalgesia Model | Rat | Not specified | Increased pain tolerance in a dose-dependent manner | Effective at 50 mg/kg | [1] |
| RA Synovial Explants | Human (ex vivo) | Not specified | Inhibited spontaneous TNFα production | Cellular p38 IC₅₀: 0.06 µM | [1] |
| Lipopolysaccharide (LPS)-stimulated TNFα production | Human Monocytes | Not specified | Inhibited TNFα production | IC₅₀: 0.014 µM (p38α enzyme) | [1] |
| IL-1β production | Human Whole Blood | Not specified | Inhibited IL-1β production | IC₅₀: 0.48 µM (p38β enzyme) | [1] |
Here are the methodologies for key experiments cited in the literature.
This is a standard model for evaluating RA therapeutics [2].
This model provides a rapid and synchronous onset of inflammatory arthritis [2].
This ex vivo system assesses direct effects on human diseased tissue [1].
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), primarily targeting the p38α isoform. It binds to p38α, inhibiting its kinase activity. This inhibition blocks the downstream phosphorylation of transcription factors like ATF-2. Consequently, the production of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) is reduced, leading to decreased joint inflammation, bone loss, and pain in arthritis models [1].
The following diagram illustrates the signaling pathway and the mechanism of action of this compound.
The general workflow for applying this compound in an in vivo arthritis study is outlined below.
Why did this compound fail in RA clinical trials despite strong preclinical data? The failure is likely due to several factors, including redundancy in inflammatory signaling pathways in humans that make inhibition of a single kinase like p38 insufficient, potential dose-limiting side effects (e.g., liver toxicity, rash, dizziness) observed with p38 inhibitors, and the possibility that p38 inhibition is more relevant to acute rather than chronic inflammation in RA [3].
What is the current research status of this compound? this compound is no longer in development for RA. However, it remains an important investigational tool in basic research for studying p38 MAPK pathways. Interest has pivoted to its potential efficacy in Osteoarthritis, where it has shown chondroprotective effects in preclinical models [4].
| Pathway Name | Role in Hepatotoxicity | Key Molecular Players | Potential Assessment Methods |
|---|---|---|---|
| Death Signaling (JNK) | Promotes cell death after critical stress threshold is reached; active process in necrosis [1]. | JNK, GSK-3β, MLK-3 [1] | Phospho-protein immunoblotting, caspase activation assays [1]. |
| Mitochondrial Stress | Central to adaptation and death signals; source of ROS [1]. | Nrf-2, Keap1, GSH [1] | Mitochondrial membrane potential assays, ROS detection, GSH/GSSG ratio measurement [1]. |
| Inflammatory (TNF) | Mediates toxin-induced hepatocyte apoptosis [2]. | TNF, Caspase 8, Bid, tBid, Caspase 3/7 [2] | Serum cytokine multiplex assays, qRT-PCR for pro-inflammatory genes, TUNEL assay [2]. |
| Autophagy | Can be activated by nanomaterials, contributing to cell death (e.g., PAMAM dendrimers) [3]. | LC3, Akt/mTOR, Erk1/2 [3] | LC3-I/II conversion immunoblotting, autophagosome flux assays [3]. |
These general pathways can be investigated using the following established experimental workflows.
The following diagram outlines a core in vitro to in vivo workflow for evaluating drug-induced hepatotoxicity and its underlying mechanisms.
Here are specific protocols for critical experiments referenced in the workflow:
If hepatotoxicity is confirmed, the diagram below illustrates the strategic thought process for exploring mitigation options based on the implicated pathway.
The table below lists specific agents discussed in the search results that have shown hepatoprotective effects in research contexts.
| Agent | Proposed Mechanism | Context of Evidence (Not for Pamapimod) |
|---|---|---|
| Bicyclol | Stabilizes cell membranes, scavenges free radicals, modulates oxidative stress, inhibits inflammatory cytokines, promotes autophagic flux [4]. | Studied for prevention of DILI in patients aged ≥60 undergoing various chemotherapy regimens [4]. |
| Ademetionine (SAMe) | Key role in methylation, phospholipid synthesis, and glutathione synthesis; treats intrahepatic cholestasis [4]. | Studied for prevention and treatment of liver enzyme abnormalities in patients receiving chemotherapy [4]. |
| Pentamidine (VLX103) | Inhibits proinflammatory activation of macrophages; decreases TNF production and blocks caspase & mitochondrial death pathways [2]. | Shown to block toxin-induced liver injury in mouse models (GalN/LPS and alcohol-induced injury) [2]. |
| Autophagy Inhibitors | Blocks autophagy, a process that can contribute to cell death in certain contexts of nanomaterial-induced injury [3]. | Protected against PAMAM dendrimers-induced hepatotoxicity in human liver cells and mouse models [3]. |
To build effective troubleshooting guides for this compound, you may need to:
The table below outlines common factors that can lead to insufficient clinical efficacy in RA drug development, which are applicable for troubleshooting Pamapimod's performance.
| Factor | Description & Impact | Investigation Methods |
|---|---|---|
| Complex Pathogenesis | RA involves a network of cytokines and signaling pathways; inhibiting a single target (e.g., p38 MAPK) may be insufficient due to pathway redundancy and compensation [1] [2]. | Multi-analyte profiling of inflammatory cytokines (TNF-α, IL-6, IL-1B); gene expression analysis of synovial tissue [1]. |
| Insufficient Drug Delivery | Poor water solubility and rapid clearance from inflamed joints can prevent therapeutic drug concentrations at the disease site [3] [4]. | Assess drug solubility and pharmacokinetics; evaluate advanced delivery systems (nanocarriers) [3] [4]. |
| Patient Heterogeneity | Individuals show varied treatment responses due to differences in seropositivity (RF/ACPA), genetic background, and disease endotypes [5] [2]. | Pre-stratify patient cohorts in trials using biomarker profiling (RF, ACPA, CRP, ESR) [2] [4]. |
| Macrophage Resistance | Activated macrophages in chronic inflammation can develop resistance to apoptosis signals, perpetuating inflammation despite targeted therapy [1]. | Analyze apoptosis markers in synovial fluid macrophages; investigate combinatory pro-apoptotic treatments [1]. |
Here are detailed methodologies for key experiments to explore the reasons behind a drug's lack of efficacy.
The following diagram illustrates a systematic troubleshooting workflow and the core p38 MAPK signaling pathway relevant to this compound's mechanism of action.
The foundational principle for modern dose optimization is a shift away from the traditional Maximum Tolerated Dose (MTD) paradigm. This is particularly critical for targeted therapies and immunotherapies, where a higher dose does not always mean better efficacy and often leads to unnecessary toxicity [1] [2].
The FDA's Project Optimus is the key driver of this change, encouraging sponsors to use randomized trials to evaluate the benefit/risk profile of a range of doses before starting pivotal trials [1] [3]. The goal is to find the dose that offers the best balance between efficacy and safety, ultimately improving patient quality of life [1].
The following table summarizes critical risk factors and methodological approaches identified from recent analyses and guidance. Incorporating these into your experimental planning can help in constructing a robust dose optimization strategy.
| Aspect | Key Considerations & Risk Factors | Recommended Methods & Study Designs |
|---|---|---|
| General Principle | Move away from MTD for non-cytotoxic agents (e.g., targeted therapies) [1] [2]. | Adopt a therapeutic flexibility and safety prioritization model [3]. |
| Critical Data to Collect | Exposure-Response (E-R) relationships for both efficacy and safety [1]. Patient-Reported Outcomes (PROs) and quality of life data [3] [2]. Adverse reactions leading to treatment discontinuation [1]. | Broaden safety data collection beyond early severe toxicities [2]. Perform comprehensive Exposure-Response (E-R) analysis [1]. | | Trial Design | Use modern, randomized trial designs that assess multiple dosages [2]. Broaden eligibility criteria to reflect real-world populations [2]. | Implement randomized dose-ranging trials and multiple dose evaluations in expansion cohorts [1] [4]. Use "backfill" cohorts to gather more data on previously evaluated dose levels [4]. | | Dose Modification | Proactively plan for dose modifications to manage adverse events while maintaining efficacy [5]. | Define protocol-mandated dose delay and reduction rules for specific adverse events [5]. |
To help visualize the core workflow of a modern dose optimization strategy, the following diagram outlines the key stages:
When facing challenges during dose-finding experiments, consider these approaches rooted in the new guidance:
The general principles of how resistance develops to a therapeutic agent can be studied in the laboratory through long-term exposure experiments. The methodologies below, while used for other agents, provide a robust template for investigating Pamapimod.
Experimental workflows for inducing antimicrobial resistance, adapted from methodologies that can be applied to kinase inhibitors [1] [2]
This method simulates the gradual development of resistance in a clinical setting [1] [2].
This method accelerates resistance by increasing genetic diversity [2].
While the table below summarizes mechanisms identified for other drug classes, they represent common pathways relevant to kinase inhibitor resistance research.
| Mechanism Category | Specific Example | Description & Experimental Consideration |
|---|---|---|
| Target Alteration | PBP3 Mutations [3] | A 4-amino-acid duplication in PBP3 causes resistance to multiple beta-lactams. For this compound, investigate mutations in the p38α kinase domain (MAPK14). |
| Efflux Pumps | Upregulated Efflux [3] | Overexpression of bacterial efflux systems can expel multiple drug classes. In mammalian cells, analyze transporters like MDR1. |
| Enzyme Inactivation | Carbapenemase Production [3] | Bacteria produce enzymes (e.g., KPC, NDM) that hydrolyze drugs. While less common for kinase inhibitors, consider metabolic degradation. |
| Membrane Modification | Proteolytic Degradation [2] | Some bacteria increase extracellular protease activity to degrade antimicrobial peptides. Assess if changes in cell membrane composition affect drug uptake. |
Q: How do we confirm that resistance to this compound has evolved in our cell lines? A: The primary metric is a significant increase in the Minimal Inhibitory Concentration (MIC) or the Half-Maximal Inhibitory Concentration (IC₅₀). Compare the this compound concentration required to inhibit the growth of your selected lineages by 50% or 90% against that of the original, wild-type strain. A fold-increase (e.g., 4x, 8x) is a standard indicator of resistance [1] [2].
Q: What are the key characteristics to analyze in the resistant mutants? A: Beyond the MIC/IC₅₀, a thorough characterization includes:
Q: We cannot find specific data on this compound resistance. What is the best alternative approach? A: In the absence of pre-existing data, the experimental evolution protocols described above are the definitive approach. By generating resistance de novo in your own lab under controlled conditions, you can identify the very mechanisms most likely to arise in a clinical setting. Furthermore, investigate the structure-activity relationship (SAR) of this compound and the kinase domain structure of p38α to predict which mutations might interfere with drug binding.
Given the lack of direct data, here are actionable strategies for your research:
The most relevant finding is the KINETIC trial, a Phase 2 study that tested a combination of pamapimod and pioglitazone (called KIN001) in hospitalized COVID-19 patients. This trial was stopped early for futility [1].
The table below summarizes the core details of this trial and its outcome:
| Trial Aspect | Details |
|---|---|
| Trial Name & Phase | KINETIC (Phase 2) [1] |
| Drug Combination | This compound (150 mg) + Pioglitazone (10 mg), together termed KIN001 [1] [2] |
| Indication | Non-critically ill, hospitalized patients with confirmed COVID-19 [1] |
| Primary Outcome | Proportion of patients alive and free of oxygen/respiratory support at Day 28 [1] |
| Result | No significant difference between KIN001 (29%) and placebo (33%) groups [1] |
| Trial Status | Stopped early based on interim analysis [1] |
| Primary Reason for Failure | Futility: The drug showed no significant effect on the primary clinical endpoint [1] |
The KIN001 combination was designed to work through a synergistic, multi-pathway approach against SARS-CoV-2. The diagram below illustrates the intended mechanism of action for each component.
Intended Synergistic Effects: The trial's scientific rationale was that by combining these two drugs, KIN001 would simultaneously reduce viral replication, control the damaging inflammatory response, and prevent lung fibrosis, thereby preventing the progression to severe respiratory failure in COVID-19 patients [1]. The trial results indicated that this intended effect did not translate into a significant clinical benefit for the selected patient population.
The failure of the KINETIC trial highlights several common challenges in drug development that you may consider in your own research:
The most advanced and data-supported combination is Pamapimod (PAM) with Pioglitazone (Pio) for treating COVID-19. This combination shows potent and synergistic activity against SARS-CoV-2 and its Variants of Concern (VoCs) by targeting host cell pathways crucial for viral replication [1].
The following table consolidates the key in vitro efficacy data for the PAM/Pio combination against the SARS-CoV-2 Wuhan type [1].
| Parameter | This compound (PAM) | Pioglitazone (Pio) | Cell Lines Tested |
|---|---|---|---|
| IC₅₀ (Half Maximal Inhibitory Concentration) | ~100 - 250 nM | ~800 nM | Vero B4, A549-ACE2+/TMPRSS2+, Caco-2, Calu-3 |
| IC₉₀ (90% Inhibitory Concentration) | ~2 - 3 µM | ~10 µM | Vero B4, A549-ACE2+/TMPRSS2+, Caco-2, Calu-3 |
| Activity against VoCs | Similar potency against Alpha, Beta, Gamma, Delta, and Omicron variants. | Similar potency against Alpha, Beta, Gamma, Delta, and Omicron variants. | Primarily Calu-3 |
This protocol is adapted from the methodology used in the research by I. J. Mol. Sci. (2022) [1]. It provides a framework for assessing the antiviral efficacy of PAM and Pio in vitro.
1. Cell Culture and Infection
2. Sample Collection and Analysis
3. Data Analysis
The diagram below illustrates the proposed mechanism by which the PAM/Pio combination inhibits SARS-CoV-2 replication, based on the described research [1].
It is valuable for researchers to know that this compound was initially developed for Rheumatoid Arthritis (RA) but did not progress to phase III trials [3].
Q1: Why target p38 MAPK for antiviral therapy? Targeting the host p38 MAPK pathway, which is crucial for SARS-CoV-2 replication, is a strategic approach to develop broad-spectrum antivirals. As host factors are genetically more stable than viral proteins, this strategy may present a higher barrier to drug resistance and remain effective against current and future Variants of Concern [1].
Q2: What is the evidence for synergy between PAM and Pio? Research has demonstrated that the combination of PAM and Pio possesses potent and synergistic activity to inhibit SARS-CoV-2 replication in vitro. This synergy was observed against the original Wuhan strain and the Delta and Omicron VoCs [1].
Q3: Are there specific safety concerns from prior clinical trials? Yes. Historical trials in RA indicated that p38 MAPK inhibitors as a class were associated with an increased risk of dizziness. Earlier compounds in development were also halted due to liver toxicity and skin reactions, although these were often compound-specific [3].
| Inhibitor Name | Primary Target | Key Characteristics / Preclinical & Clinical Findings | Selective For p38α | Clinical Status (for inflammatory diseases) |
|---|
| Pamapimod | p38α / p38β [1] [2] [3] | - IC50: 0.014 µM (p38α), 0.48 µM (p38β) [2].
The comparative data often comes from standardized in vitro and in vivo models used to evaluate drug efficacy before clinical trials.
The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation. The diagram below illustrates its key components and where inhibitors like this compound act.
A primary reason for the failure of p38 inhibitors like this compound in clinical trials is tachyphylaxis, where an initial improvement is rapidly followed by a disease rebound [4]. This is thought to occur due to feedback mechanisms within the immune system that bypass the blocked p38 pathway [1] [4]. Consequently, research is now exploring alternative strategies, such as inhibiting downstream kinases like MAPK-activated protein kinase (MK2) [4].
The table below summarizes the available quantitative data on Pamapimod's inhibition of p38 MAPK isoforms, primarily derived from a foundational preclinical study [1].
| p38 MAPK Isoform | Inhibitory Activity (IC₅₀) | Selectivity Note |
|---|---|---|
| p38α | 14 ± 2 nM | Primary target; potent inhibition [1]. |
| p38β | 480 ± 40 nM | ~34-fold less potent than against p38α [1]. |
| p38γ | No activity detected | No significant inhibition observed [1]. |
| p38δ | No activity detected | No significant inhibition observed [1]. |
This compound is characterized as a highly selective inhibitor. When profiled across a panel of 350 kinases, it bound to only four additional kinases besides p38, indicating a clean off-target profile [1].
The data in the table above was generated using standard and robust experimental methods. Here are the detailed protocols for the key assays cited:
To provide biological context for this compound's target, the following diagram illustrates the core p38 MAPK signaling pathway, which is activated by various stressors and inflammatory cytokines.
The following table synthesizes data from a network meta-analysis, which compares different drugs statistically when head-to-head trials are not available. ACR20 and ACR50 refer to a 20% or 50% improvement in disease severity scores, while PASI75 is a 75% improvement in a psoriasis area score [1].
| Drug (Dose) | ACR20 Response vs. Placebo | ACR50 Response vs. Placebo | PASI75 Response vs. Placebo | Any Adverse Events vs. Placebo | Serious Adverse Events vs. Placebo |
|---|---|---|---|---|---|
| Secukinumab (300 mg) | RR: 3.57 (CI: 1.48-8.64) vs. Apremilast 20mg [1] | Ranked highest for ACR20 in overall population [1] | Data from analysis | Data from analysis | No significant difference from placebo or other biologics [1] |
| Secukinumab (150 mg) | RR: 2.55 (CI: 1.24-5.23) vs. Apremilast 20mg [1] | Data from analysis | Data from analysis | RR: 0.54 (CI: 0.35-0.81) vs. Apremilast 20mg [1] | No significant difference from placebo or other biologics [1] |
| Ustekinumab (90 mg) | Data from analysis | Data from analysis | Data from analysis | Data from analysis | Ranked safest for serious adverse events [1] |
| Apremilast (30 mg) | Reference for comparisons above | Data from analysis | Data from analysis | RR: 0.58 (CI: 0.45-0.75) vs. placebo [1] | No significant difference from placebo or other biologics [1] |
| Apremilast (20 mg) | Reference for comparisons above | Data from analysis | Data from analysis | RR: 0.58 (CI: 0.45-0.74) vs. placebo [1] | No significant difference from placebo or other biologics [1] |
Abbreviations: RR: Relative Risk; CI: 95% Confidence Interval.
The clinical data in the table above primarily comes from Randomized Controlled Trials (RCTs), which represent the gold standard for evaluating drug efficacy and safety. Here are the core methodologies you will encounter in the literature for inflammatory diseases [1] [2]:
To understand where a drug like Pamapimod would fit, it's helpful to visualize the different therapeutic pathways targeted in inflammatory disease. The following diagram contrasts the established mechanisms of Anti-TNF drugs and newer biologics with the investigational pathway of p38 MAPK inhibitors.
This diagram highlights the strategic difference between the approaches:
The following table summarizes the key experimental data on the antiviral activity of Pamapimod (PAM), both alone and in combination with Pioglitazone (Pio), against various SARS-CoV-2 variants from in vitro studies [1] [2].
| Variant Tested | PAM IC₅₀ (nM) | PAM IC₉₀ (μM) | Pio IC₅₀ (nM) | Pio IC₉₀ (μM) | Combination Effect | Reported Cell Lines |
|---|---|---|---|---|---|---|
| Wuhan (wild type) | ~100 - 250 | ~2 - 3 | ~800 | ~10 | Synergistic | Vero, A549-ACE2/TMPRSS2, Caco-2, Calu-3 |
| Alpha (B.1.1.7) | Similar potency to Wuhan type | Similar potency to Wuhan type | Not specified | Not specified | Synergistic | Information from text |
| Beta (B.1.351) | Similar potency to Wuhan type | Similar potency to Wuhan type | Not specified | Not specified | Synergistic | Information from text |
| Gamma (P.1) | Similar potency to Wuhan type | Similar potency to Wuhan type | Not specified | Not specified | Synergistic | Information from text |
| Delta (B.1.617.2) | Similar potency to Wuhan type | Similar potency to Wuhan type | Not specified | Not specified | Synergistic | Information from text |
| Omicron (B.1.1.529) | Similar potency to Wuhan type | Similar potency to Wuhan type | Not specified | Not specified | Synergistic | Information from text |
> Important Note: The IC₅₀ (half-maximal inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values are measures of drug potency. Lower values indicate a more potent drug. The data above is derived from cell-based experiments, and efficacy in humans may differ.
The core finding is that this compound, a p38 Mitogen-Activated Protein Kinase alpha (p38 MAPKα) inhibitor, demonstrated consistent in vitro potency across all major Variants of Concern (VoCs), from Alpha to Omicron [1] [2]. This broad-spectrum activity is attributed to its mechanism of action: it targets a host cell signaling pathway (p38 MAPK) that is crucial for viral replication, rather than the mutation-prone virus itself [1] [2].
The antiviral effect of the this compound and Pioglitazone combination is linked to their interaction with key host cell pathways. The diagram below illustrates this proposed mechanism.
While a direct, quantitative comparison with all alternatives is not available in the search results, the table below positions this compound-Pioglitazone within the broader antiviral landscape based on its described mechanism [1] [2] [3].
| Antiviral Strategy | Target | Key Advantage | Potential Limitation |
|---|---|---|---|
| This compound + Pioglitazone | Host p38 MAPK & PPARγ pathways | Broad efficacy across all variants; low risk of viral resistance. | Phase II clinical stage; host-targeted drugs may have side effects [1] [2]. |
| Paxlovid (Nirmatrelvir) | Viral Main Protease (Mpro) | Proven clinical efficacy; oral administration. | Potential for drug-drug interactions (with ritonavir); emerging resistant variants [1] [3]. |
| Molnupiravir | Viral RNA-dependent RNA Polymerase | Oral administration. | Mutagenic mechanism; not approved in all regions [1]. |
| PLpro Inhibitors (e.g., Jun12682) | Viral Papain-Like Protease (PLpro) | Different viral target; effective against nirmatrelvir-resistant strains in mice [3]. | Preclinical stage; efficacy and safety in humans unknown [3]. |
| Vaccines | Spike Protein | Highly effective against severe disease. | Reduced effectiveness against infection by some variants [4] [5] [6]. |
The combination of this compound and Pioglitazone has advanced to clinical testing. An update mentions that an ongoing Phase II clinical study (the KINETIC trial) is evaluating this combination in non-critically ill COVID-19 inpatients [1] [7]. This trial will provide crucial data on the treatment's efficacy and safety in humans.
However, as of this writing, the search results I obtained do not contain the final results from this Phase II trial. For researchers seeking the most current and comprehensive comparison, the following actions are recommended:
The table below summarizes the mechanisms and targets of various drug classes used or under investigation for osteoporosis treatment, based on current literature [1] [2] [3].
| Drug Class / Agent | Primary Mechanism of Action | Molecular Target | Key Effect on Bone |
|---|---|---|---|
| Bisphosphonates [1] [2] | Anti-resorptive | Osteoclasts / FPP synthase inhibitor | Inhibits osteoclast-mediated bone resorption |
| Denosumab [1] [2] [4] | Anti-resorptive | RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand) | Inhibits osteoclast formation, function, and survival |
| Teriparatide & Abaloparatide [1] [2] | Anabolic | Parathyroid Hormone (PTH) Receptor 1 | Stimulates osteoblast activity and new bone formation |
| Romosozumab [1] [4] | Anabolic | Sclerostin (SOST) | Inhibits sclerostin, increasing Wnt pathway signaling and bone formation |
| Selective Estrogen Receptor Modulators [1] [2] | Anti-resorptive | Estrogen Receptors | Estrogen-like effects on bone, reducing resorption |
| Wnt/β-catenin Pathway [3] [5] | Anabolic (Potential Target) | Multiple (e.g., LRP5/6, Frizzled, β-catenin) | Key pathway regulating osteoblast differentiation and proliferation |
For a novel compound like Pamapimod, research would typically characterize its effects through a series of established experimental workflows. The diagram below outlines a generalized protocol for evaluating a drug's bone-protective effects in vitro and in vivo.
The experimental data supporting the drug comparisons in the table above are generated through established methodologies [6] [4]: